molecular formula C19H32N2O5 B1668153 BW 245C CAS No. 75693-75-3

BW 245C

Cat. No.: B1668153
CAS No.: 75693-75-3
M. Wt: 368.5 g/mol
InChI Key: ZIDQIOZJEJFMOH-UHFFFAOYSA-N
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Description

BW-245C, also known as (R*,S*)-(±)-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptanoic acid, is a potent prostanoid receptor agonist. It has a molecular formula of C19H32N2O5 and a molecular weight of 368.47. This compound is known for its high selectivity towards the DP prostanoid receptor, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BW-245C involves the reaction of cyclohexylmethyl ketone with ethyl oxalyl chloride to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods: Industrial production of BW-245C follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: BW-245C primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. These reactions are usually conducted in aqueous or organic solvents.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

BW-245C has a wide range of applications in scientific research:

Mechanism of Action

BW-245C exerts its effects by selectively binding to the DP prostanoid receptor. This binding activates the receptor, leading to the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylyl cyclase. The increase in cAMP levels triggers various downstream signaling pathways, resulting in physiological responses such as inhibition of platelet aggregation and modulation of immune responses .

Comparison with Similar Compounds

Uniqueness of BW-245C: BW-245C stands out due to its high selectivity for the DP prostanoid receptor, making it more effective in specific research applications. Its ability to delay apoptosis in cultured eosinophils and its significant efficacy in stimulating cAMP production further highlight its unique properties .

Properties

IUPAC Name

7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQIOZJEJFMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997118
Record name 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75693-75-3
Record name 3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75693-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BW 245C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075693753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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